Product packaging for Bronopol(Cat. No.:CAS No. 52-51-7)

Bronopol

Cat. No.: B193717
CAS No.: 52-51-7
M. Wt: 199.99 g/mol
InChI Key: LVDKZNITIUWNER-UHFFFAOYSA-N
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Description

Bronopol (CAS 52-51-7) is a versatile antimicrobial compound with the chemical formula C3H6BrNO4 and a molecular weight of 199.99 g/mol . It appears as a white to pale yellow crystalline powder and is highly soluble in water and polar organic solvents . As a research reagent, this compound acts as a highly effective preservative and biocide. Its primary value lies in its high activity against bacteria, particularly troublesome Gram-negative species like Pseudomonas aeruginosa , while exhibiting low mammalian toxicity at in-use concentrations . The mechanism of action involves this compound acting as an oxidizer of essential thiol groups within bacterial cells . Under aerobic conditions, it catalyzes the oxidation of thiols like cysteine to disulfides, generating radical anions such as superoxide and peroxide that exert a direct bactericidal effect. This process alters the intracellular redox state, leading to inhibited enzyme function and a period of bacteriostasis followed by suppressed growth rates . This compound is used in a wide array of research applications, including studies in industrial bacteriology, material preservation, and microbiology. Its specific research uses include investigating preservative efficacy in cosmetics and toiletries, studying microbial control in metalworking fluids, and application in oil field systems and cooling water disinfection . Researchers should note that the inhibitory activity of this compound decreases with increasing pH of the media . It is also crucial to be aware that under certain conditions, such as in alkaline solutions or at elevated temperatures, this compound can decompose and liberate nitrite and low levels of formaldehyde . This product is intended for research purposes only and is not approved for human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H6BrNO4<br>HOCH2CBr(NO2)CH2OH<br>C3H6O4BrN B193717 Bronopol CAS No. 52-51-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-2-nitropropane-1,3-diol
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InChI

InChI=1S/C3H6BrNO4/c4-3(1-6,2-7)5(8)9/h6-7H,1-2H2
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InChI Key

LVDKZNITIUWNER-UHFFFAOYSA-N
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Canonical SMILES

C(C(CO)([N+](=O)[O-])Br)O
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Molecular Formula

C3H6BrNO4, Array
Record name 2-BROMO-2-NITROPROPANE-1,3-DIOL
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DSSTOX Substance ID

DTXSID8024652
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Molecular Weight

199.99 g/mol
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Physical Description

2-bromo-2-nitropropane-1,3-diol appears as white crystals. Ignite easily and burn readily. May detonate under strong shock. Decomposes when heated, evolving toxic gases. Toxic by skin absorption, inhalation or ingestion., Dry Powder; Liquid; Other Solid, ODOURLESS WHITE CRYSTALS.
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Boiling Point

305.1 °F at 760 mmHg (NTP, 1992)
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Flash Point

167 °C
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Solubility

greater than or equal to 100 mg/mL at 63 °F (NTP, 1992), 25-25g/100mL at 22°C, In water, 2.5X10+5 mg/L at 22 °C, Soluble in alcohol, ethyl acetate. Slightly soluble in chloroform, acetone, ether, benzene. Insoluble in ligroin., Solubility in water, g/100ml at 23 °C: 28 (freely soluble)
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Density

Relative density (water = 1): 1.9
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Vapor Pressure

1.2601e-05 mmHg at 68 °F (NTP, 1992), 1.26X10-5 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C:
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Color/Form

White crystalline powder, Crystals from ethyl acetate-chloroform

CAS No.

52-51-7
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Melting Point

266 to 271 °F (NTP, 1992), 123-130, 131.5 °C, 120-122 °C
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Mechanisms of Action and Biological Efficacy of Bronopol

Elucidation of Bronopol's Antimicrobial Mechanisms

The antimicrobial action of this compound is multifaceted, centering on its reactivity with sulfhydryl (-SH) groups found in proteins and enzymes vital for microbial survival and metabolism.

Interaction with Essential Thiol Groups and Oxidation Pathways

This compound's interaction with thiols is a key aspect of its antimicrobial mechanism, proceeding through different routes under aerobic and anoxic conditions.

Under aerobic conditions, this compound acts as a catalyst for the oxidation of thiol groups, such as those found in cysteine and glutathione (B108866), to their corresponding disulfides. atamanchemicals.comasm.orgnih.govfengchengroup.comnih.govresearchgate.net This reaction is accompanied by the rapid consumption of oxygen, which serves as the final oxidant. atamanchemicals.comasm.orgnih.govfengchengroup.comnih.govdrugbank.com Studies involving chemical interactions with cysteine and glutathione have demonstrated this catalytic oxidation process in the presence of air, with rapid oxygen uptake observed. asm.org

During the aerobic conversion of thiols like cysteine to disulfides, radical anion intermediates, including superoxide (B77818) and peroxide, are formed from this compound. atamanchemicals.comasm.orgnih.govfengchengroup.comnih.govresearchgate.netdrugbank.comnih.gov These reactive oxygen species are directly implicated in the bactericidal activity of this compound and contribute to a reduced growth rate observed after an initial period of bacteriostasis. asm.orgnih.govnih.gov

The mechanism of this compound's antimicrobial action involves the attack on thiol groups in cells, which suppresses respiration and cellular metabolism. atamanchemicals.comatamanchemicals.comatamanchemicals.com Specifically, the oxidation of essential thiol-containing amino acids leads to the cross-linking of sulfhydryl groups of dehydrogenase enzymes, which can occur on the surface of microbial cells. atamanchemicals.comatamanchemicals.comtanthanhco.vn The formation of disulfide bridges is thought to block the metabolism of microorganisms. atamanchemicals.com This inhibition of enzyme function is a direct consequence of thiol oxidation and contributes to the reduced growth rate following the bacteriostatic period. atamanchemicals.comnih.govfengchengroup.comdrugbank.com

The catalytic oxidation of thiols in the presence of excess thiol groups leads to an alteration in the cellular redox state, effectively creating anoxic conditions. atamanchemicals.comasm.orgnih.govfengchengroup.comnih.govresearchgate.netresearchgate.netatamanchemicals.com This shift in redox balance is a critical step in the antimicrobial action, influencing the subsequent reactions between this compound and cellular components.

Alteration of Cellular Redox State and Anoxic Conditions

Membrane Damage and Cellular Integrity Perturbation

This compound's mechanism of action involves the disruption of microbial cell membranes. It is proposed that this compound, similar to other structurally related compounds, can disrupt the lipid bilayers of cytoplasmic and outer membranes in microorganisms. drugbank.com This disruption can lead to a loss of cell membrane integrity and the leakage of intracellular components. drugbank.comfrontiersin.org Some research suggests that this damage may be linked to the oxidation of thiol groups within the cytoplasmic membrane. capsig.com.au

Impact on Respiration and General Cellular Metabolism

A key aspect of this compound's antimicrobial mechanism is its attack on thiol groups within microbial cells, which are crucial for enzyme function. atamanchemicals.comatamanchemicals.com this compound catalyzes the oxidation of these thiol groups, such as cysteine, to disulfides, particularly under aerobic conditions. nih.gov This reaction consumes oxygen and can lead to the formation of radical anion intermediates like superoxide and peroxide, contributing to its bactericidal activity. nih.gov The cross-linking of sulfhydryl groups in dehydrogenase enzymes, often located on the surface of microbial cells, is a significant mechanism. atamanchemicals.comatamanchemicals.com These disulfide bridges effectively block the metabolism of microorganisms by suppressing respiration and general cellular metabolism. atamanchemicals.comatamanchemicals.com

Spectrum of Antimicrobial Activity

This compound exhibits a broad spectrum of activity, demonstrating effectiveness against various types of microorganisms. njchm.comnjchm.comhschemraw.comglindiachemicals.com

Efficacy Against Gram-Negative Bacteria, Including Pseudomonas aeruginosa

This compound is particularly noted for its high activity against Gram-negative bacteria. atamanchemicals.comatamanchemicals.comhschemraw.comamazonaws.comatamankimya.com It is considered very effective against Gram-negative species, especially Pseudomonas aeruginosa. atamanchemicals.comatamanchemicals.comnjchm.comnjchm.comhschemraw.comamazonaws.comatamankimya.com Pseudomonas aeruginosa and other pseudomonads are common water-dwelling organisms that can cause contamination and deterioration problems in various products and industrial systems. atamanchemicals.comatamanchemicals.comamazonaws.comatamankimya.com this compound's efficacy against Pseudomonas aeruginosa has been demonstrated in vitro. nih.govatamankimya.comwhiterose.ac.uk Studies have shown that this compound can effectively kill Pseudomonas aeruginosa at relatively low concentrations. njchm.comnjchm.comwhiterose.ac.uk For instance, minimum inhibitory concentrations (MICs) against Pseudomonas aeruginosa have been reported in the range of 4-32 mg/L. whiterose.ac.uk this compound is also effective against other Gram-negative bacteria such as Acinetobacter baumannii, Enterobacter cloacae, Escherichia coli, and Klebsiella pneumoniae. whiterose.ac.uk

Efficacy Against Gram-Positive Bacteria

This compound is also effective against Gram-positive bacteria. atamanchemicals.comnjchm.comnjchm.comhschemraw.comnih.gov Its broad-spectrum activity includes good antibacterial and bactericidal effects on Gram-positive organisms. njchm.comnjchm.com Studies have shown similar growth-inhibitory potency against both Gram-positive and Gram-negative bacteria. agriculturejournals.cz MIC values for Staphylococcus aureus have been reported, for example, at 128 µg/ml. agriculturejournals.cz this compound has demonstrated activity against Staphylococcus aureus biofilms. whiterose.ac.uk

Activity Against Fungal Species

This compound possesses activity against fungal species, although its effectiveness is sometimes described as limited compared to its antibacterial efficacy. atamanchemicals.comatamanchemicals.comniranjanlaboratory.co.inchemicalbook.com It is active against fungi and yeasts. atamanchemicals.comnjchm.comnjchm.comhschemraw.com this compound has been used as an antifungal agent in various applications. herts.ac.uktaylorandfrancis.com Studies have evaluated its antifungal activities against members of the genus Saprolegnia, which can infect fish. chemicalbook.commdpi.com Minimum inhibitory concentrations of this compound against Saprolegnia species have been reported in the range of 100-200 mg/L. chemicalbook.commdpi.com While effective, some comparisons suggest that other antifungal agents may be more potent against certain fungal strains. chemicalbook.com this compound has shown the ability to inhibit the growth of Saprolegnia parasitica. nih.gov

Anti-Protozoal Activity, e.g., Ichthyophthirius multifiliis

This compound also elicits anti-protozoal activity. atamanchemicals.com Its efficacy against Ichthyophthirius multifiliis, a significant fish parasite causing "White spot disease," has been investigated. nih.govint-res.comresearchgate.netcambridge.orgresearchgate.net Research indicates that this compound affects the survival of all free-living stages of I. multifiliis, including protomonts, tomonts, and theronts. nih.gov In vitro trials have demonstrated that exposure to this compound can kill infective theronts and protomonts. nih.govresearchgate.net For example, a 30-minute exposure to 100 mg/L this compound killed 51.7% of infective theronts. nih.govresearchgate.netcambridge.orgresearchgate.net Higher concentrations and longer exposure times generally resulted in increased mortality of protomonts and encysted tomonts. nih.gov this compound exposure has also been shown to delay the development of surviving protomonts and cause asymmetric cell division in encysted tomonts. nih.gov Low-dose, long-duration exposure to this compound has also demonstrated efficacy against theronts, reducing survival and infection success. nih.gov

This compound (2-bromo-2-nitropropane-1,3-diol) is a chemical compound widely recognized for its broad-spectrum antimicrobial properties, particularly its efficacy against bacteria, fungi, and algae glindiachemicals.com. It is frequently utilized as a preservative in various industrial, cosmetic, and healthcare applications glindiachemicals.com.

The antimicrobial mechanism of this compound is complex and primarily involves its interaction with essential thiols within microbial cells drugbank.comoup.comnih.govasm.org. Under aerobic conditions, this compound catalyzes the oxidation of thiol groups, such as cysteine, to disulfides, with oxygen acting as the final oxidant drugbank.comnih.govasm.org. This process generates active oxygen species, including superoxide and peroxide, which are directly responsible for the bactericidal activity and can lead to a reduced growth rate after an initial bacteriostatic period drugbank.comnih.govasm.org. The oxidation of intracellular thiols like glutathione and cysteine is thought to contribute to this effect nih.govasm.org. The oxidation of excess thiols can create an anoxic state, under which a slower reaction consuming this compound predominates, eventually leading to the compound's removal and potential resumption of bacterial growth drugbank.comnih.govasm.org. The antimicrobial activity is mainly attributed to the electron-deficient bromine atoms exhibiting oxidizing properties, rather than the release of formaldehyde (B43269) atamanchemicals.com. While formaldehyde is a decomposition product, its concentration is generally too low to be a significant contributor to the antimicrobial effect phexcom.com. This compound has also been shown to cause some membrane damage in microbial cells oup.com.

Efficacy in Specific Pathogen Management

This compound demonstrates efficacy against a range of pathogens, including those relevant in aquaculture and agriculture.

This compound has shown effectiveness in controlling Saprolegnia species, which are a significant cause of fungal infections in aquaculture nih.govresearchgate.netgoogle.comresearchgate.net. Studies have demonstrated that this compound can reduce fungal infection in fish, such as rainbow trout (Oncorhynchus mykiss), and their eggs nih.govresearchgate.netresearchgate.netjst.go.jp. In trials, treatment with this compound baths significantly decreased the percentage of infected fish compared to untreated groups nih.gov. In vitro studies have indicated that this compound is effective at killing Saprolegnia hyphae, vegetative cells, and zoospores at various concentrations and exposure times researchgate.net. This compound is considered a potential alternative to traditional antifungal agents like malachite green and formalin for preventing fungal infections in aquaculture environments researchgate.netgoogle.comresearchgate.net.

This compound has been investigated for its potential in managing Bacterial Leaf Blight (BLB) of rice, caused by Xanthomonas oryzae pv. oryzae plantwiseplusknowledgebank.orgresearchgate.netresearchgate.netijcmas.com. This disease can lead to significant yield losses in rice crops researchgate.netijcmas.com. Field studies have shown that this compound can be effective in managing BLB under field conditions researchgate.netresearchgate.net. Research indicates that this compound can restrict the disease and lead to increased grain yield in treated plots researchgate.netijcmas.com. In comparative studies, this compound has shown inhibitory effects against the bacterial pathogen, although the efficacy can vary compared to other treatments like streptomycin (B1217042) sulphate and tetracycline (B611298) hydrochloride combinations ijcmas.com.

Factors Influencing this compound's Antimicrobial Efficacy

The antimicrobial efficacy of this compound can be influenced by several environmental and formulation factors.

Influence of pH on Inhibitory Activity

The pH of the surrounding medium significantly impacts this compound's activity and stability drugbank.comatamanchemicals.comphexcom.comoup.comnjchm.compower-eng.com. While this compound is effective over a wide pH range, typically cited as pH 4-9, its activity and stability are inversely related with increasing pH atamanchemicals.comoup.comnjchm.com. This compound is more active at higher pH values, but it also decomposes at a faster rate under alkaline conditions oup.compower-eng.com. At acidic pH values, this compound is more stable atamanchemicals.com. The rate of hydrolysis, which contributes to its degradation, is much faster at alkaline pH power-eng.com.

Impact of Temperature on Efficacy and Decomposition

Temperature is another crucial factor affecting this compound's efficacy and decomposition rate phexcom.comoup.compower-eng.comresearchgate.net. Increased temperatures accelerate the degradation rate of this compound power-eng.comresearchgate.net. While higher temperatures can potentially increase the rate of reaction with thiols, leading to increased activity in short-term exposures, the accelerated decomposition at elevated temperatures can reduce its long-term efficacy, particularly in methods that assess activity over several hours oup.compower-eng.com. An aqueous stability study showed a significant decrease in this compound's half-life with increasing temperature .

Compatibility with Surfactants and Other Excipients

This compound generally exhibits good compatibility with various formulation components, including surfactants and many other raw materials atamanchemicals.comphexcom.comnjchm.com. Its antimicrobial activity is not markedly influenced by common anionic and nonionic surfactants, lecithin, or proteins phexcom.com. This compatibility makes this compound a versatile ingredient in various product formulations atamanchemicals.comphexcom.com. However, this compound is incompatible with certain substances, such as sodium thiosulfate, sodium metabisulfite, amine oxide, and protein hydrolysate surfactants phexcom.com. It can also react with secondary amines under alkaline conditions and elevated temperatures, potentially leading to the formation of nitrosamines atamanchemicals.com.

Data Table: Influence of pH on this compound Stability

pHHalf-life at 20°CSource
4> 5 years
61.5 years
82 months

Data Table: Minimum Inhibitory Concentrations (MICs) of this compound for Selected Microorganisms

MicroorganismMIC (µg/mL)Source
Pseudomonas aeruginosa10-50 phexcom.com
Escherichia coli12.5-50 phexcom.com
Staphylococcus aureus12.5-50 phexcom.com
Candida albicans1600 phexcom.com
Aspergillus niger3200 phexcom.com

2.3.4. Antagonistic Effects of Sulfhydryl Group-Containing Compounds

This compound's antimicrobial activity is significantly affected by the presence of sulfhydryl (-SH) group-containing compounds. Research indicates that these compounds are markedly antagonistic to the in vitro activity of this compound. amazonaws.com This antagonism is attributed to the chemical reaction between this compound and the thiol groups. drugbank.comindustrialchemicals.gov.au

This compound reacts with essential thiols within microbial cells through two proposed distinct reactions, particularly under aerobic conditions. drugbank.comatamanchemicals.com this compound can catalytically oxidize thiol-containing materials, such as cysteine, to disulfides, utilizing atmospheric oxygen as the final oxidant. drugbank.comatamanchemicals.comasm.org This reaction generates reactive oxygen species like superoxide and peroxide, which contribute to this compound's bactericidal activity. drugbank.comatamanchemicals.comasm.org The oxidation of intracellular thiols, such as glutathione and cysteine, is thought to contribute to the reduced growth rate observed after the initial bacteriostatic period. drugbank.comatamanchemicals.comasm.org

However, in the presence of excess thiol, the catalytic oxidation can lead to the creation of an anoxic state. drugbank.comatamanchemicals.comasm.org Under these conditions, a slower reaction between thiols and this compound predominates, which results in the consumption of this compound. drugbank.comatamanchemicals.comasm.org This consumption of this compound by its reaction with thiols, occurring without the involvement of oxygen, eventually leads to the removal of this compound from the system and the potential resumption of microbial growth. drugbank.comatamanchemicals.comasm.org

Studies have confirmed that sulfhydryl compounds cause significant reductions in the activity of this compound. chemicalbook.comphexcom.com For instance, the addition of excess cysteine has been shown to reduce the length of the bacteriostatic period induced by this compound in Escherichia coli. asm.orgnih.gov A study investigating the efficacy of biocides in the presence of ubiquitous nucleophiles demonstrated a substantial reduction in the bacteriostatic activity of this compound when organisms were exposed to a combination of this compound and cysteine hydrochloride. industrialchemicals.gov.au This reduced efficacy was attributed to the abiotic degradation of this compound through its reaction with cysteine. industrialchemicals.gov.au

Sulfhydryl compounds, such as cysteine hydrochloride, can be used as deactivating agents in preservative efficacy tests for this compound. chemicalbook.comphexcom.com This highlights their ability to neutralize this compound's antimicrobial effects through direct chemical interaction. chemicalbook.comphexcom.com The addition of this compound to formulations containing reducing agents, aluminum, cysteine, or sulfhydryl compounds is not recommended because these compounds can lead to inactivation. chemical-centre.com Other substances known to inactivate this compound include hydrogen sulfide (B99878) and thiourea. researchgate.net

The involvement of thiol-containing enzymes in the mode of action of this compound against bacteria suggests that their presence can also contribute to the observed antagonism. amazonaws.com this compound is thought to form disulfide bonds from thiol groups, which may explain the inhibition of dehydrogenase activity at concentrations near the minimum inhibitory value for an organism. amazonaws.com

Data from research findings illustrate the impact of sulfhydryl compounds on this compound's efficacy. While specific quantitative data tables showing the degree of antagonism across various sulfhydryl compounds were not consistently available across the search results in a format suitable for direct extraction into interactive tables, the qualitative and semi-quantitative descriptions consistently support the antagonistic effect. For example, the reported 16-64 fold reduction in bacteriostatic activity with cysteine hydrochloride demonstrates a significant decrease in this compound's effectiveness. industrialchemicals.gov.au

Environmental Fate and Degradation Pathways of Bronopol

Hydrolytic Degradation of Bronopol in Aqueous Media

This compound undergoes hydrolysis in aqueous solutions, with the degradation rate influenced significantly by pH and temperature industrialchemicals.gov.auatamanchemicals.comjocpr.com. Compared to other aliphatic halogen-nitro compounds, this compound is considered more stable to hydrolysis under normal conditions drugbank.compharmacompass.comatamanchemicals.com.

Stability and Half-life in Relation to pH

The stability and half-life of this compound in water are highly dependent on pH. This compound is most stable in acidic conditions. At 20 °C, the hydrolysis half-life has been extrapolated to be approximately 18 years at pH 4. As the pH increases, the rate of hydrolysis accelerates. At pH 6, the half-life is reduced to about 1.5 years, and at pH 8, it is approximately 2 months atamanchemicals.comnih.govresearchgate.net. Studies conducted at 25 °C have shown even more rapid hydrolysis at neutral and alkaline pH values, with half-lives of 2.4 hours at both pH 7 and pH 9 for concentrations between 10 and 100 ppm europa.eu. In natural waters, this compound has been observed to hydrolyze rapidly, with measured half-lives of 120 hours at pH 6.7, 14 hours at pH 7.6, and 1.9 hours at pH 9 in a river die-away test industrialchemicals.gov.au.

Here is a summary of this compound hydrolysis half-lives in relation to pH:

pHTemperature (°C)Half-lifeSource
420~18 years atamanchemicals.comnih.govresearchgate.net
620~1.5 years atamanchemicals.comnih.govresearchgate.net
820~2 months atamanchemicals.comnih.govresearchgate.net
425>120 hours (<1 year) europa.eu
7252.4 hours europa.eu
9252.4 hours europa.eu
6.7Natural waters120 hours industrialchemicals.gov.au
7.6Natural waters14 hours industrialchemicals.gov.au
9Natural waters1.9 hours industrialchemicals.gov.au

Formation of Bromonitroethanol (BNE) and Formaldehyde (B43269) via Retroaldol Reaction

The initial process of this compound decomposition in aqueous alkaline solutions primarily occurs via a retroaldol reaction drugbank.comatamanchemicals.comatamanchemicals.comresearchgate.net. This reaction leads to the release of formaldehyde and the formation of 2-bromo-2-nitroethanol (B1208275) (BNE) drugbank.comatamanchemicals.comatamanchemicals.comresearchgate.net. This is considered a main hypothetical pathway for this compound decomposition researchgate.net.

Further Decomposition Products: Bromonitromethane (B42901), Nitrite (B80452) Ion, and 2-Bromoethanol (B42945)

Bromonitroethanol (BNE), the initial degradation product, is significantly less stable than this compound and undergoes further decomposition atamanchemicals.comresearchgate.net. BNE can decompose further to form formaldehyde and bromonitromethane drugbank.comatamanchemicals.comresearchgate.net. Additionally, bromonitroethanol may break down to release a nitrite ion and 2-bromoethanol drugbank.comatamanchemicals.comresearchgate.net. Other decomposition products detected after this compound breakdown include bromide ion and 2-hydroxymethyl-2-nitropropane-1,3-diol atamanchemicals.comatamanchemicals.comatamankimya.com.

Influence of Environmental Factors on Hydrolysis

Beyond pH and temperature, other environmental factors can influence the hydrolysis of this compound. The presence of cupric and ferric ions, even at low concentrations found in natural waters, has been shown to facilitate the degradation of aqueous solutions of this compound atamanchemicals.comindustrialchemicals.gov.au. The degradation rate can also be influenced by the presence of other substances, such as citric acid and sodium dodecylsulfate, as shown in studies examining the impact of cosmetic components researchgate.net.

Photolytic Degradation in Water

This compound is also susceptible to degradation by light, a process known as photolysis atamanchemicals.comnih.gov.

Photolysis Half-life under Natural Sunlight

This compound rapidly photodegrades in water. At pH 4, the photolysis half-life has been reported as 24 hours in water atamanchemicals.comnih.gov. Under natural sunlight, the photolysis half-life may be up to 2 days drugbank.comatamanchemicals.comnih.gov. Photodegradation of this compound can result in the formation of 2-bromo-2-nitroethanol (BNE) and bromonitromethane (BNM) researchgate.net.

Impact of Light on Transformation Products

Photodegradation is a significant abiotic degradation pathway for this compound in water. This compound rapidly photodegrades, with reported half-lives of up to 24 hours, equivalent to 2 days under natural sunlight conditions. atamanchemicals.comindustrialchemicals.gov.aunih.gov This process is particularly rapid at pH 4. nih.govatamanchemicals.com

The photodegradation of this compound leads to the formation of various transformation products. Identified products include tris(2-hydroxymethyl-2-nitropropane-1,3-diol). atamanchemicals.comresearchgate.net Other degradation products detected after this compound breakdown in aqueous medium include bromide ion, nitrite ion, bromonitroethanol, and 2-hydroxymethyl-2-nitropropane-1,3-diol. atamanchemicals.comatamanchemicals.com Bromonitroethanol can further decompose into formaldehyde and bromonitromethane, and may also break down to release a nitrite ion and 2-bromoethanol. atamanchemicals.com While the parent compound is relatively short-lived, some of its degradation products, such as 2-bromo-2-nitroethanol (BNE) and bromonitromethane (BNM), are considered more persistent and potentially more toxic than this compound itself. atamanchemicals.comresearchgate.netnih.govresearchgate.net

Biotic Degradation and Microbial Interactions

This compound undergoes biodegradation in the environment. industrialchemicals.gov.au However, its antimicrobial properties can complicate standard ready biodegradability studies due to its inherent toxicity to the microorganisms used in such tests, particularly at higher concentrations. industrialchemicals.gov.aunih.gov

Studies on the biodegradability of this compound in activated sludge have yielded varying results depending on the concentration tested. Standard ready biodegradability tests conducted at 100 mg/L have shown 0% degradation after 28 days, likely due to the inhibitory effects on microbial activity at this concentration. industrialchemicals.gov.au

However, at lower concentrations, this compound demonstrates ready biodegradability. A test conducted according to OECD TG 301B at a concentration of 0.1 mg/L showed 70-80% degradation based on CO2 evolution within 28 days. industrialchemicals.gov.au Furthermore, a test simulating the biodegradability of chemicals in wastewater (OECD TG 314B) found that 0.5 mg/L of this compound was degraded by 99% within 1 hour in municipal activated sludge. industrialchemicals.gov.au

This compound is expected to prevent microbial growth and respiration at concentrations at or above its minimum inhibition concentration (MIC). industrialchemicals.gov.au MICs for this compound against key test microorganisms have been measured between 12.5 to 25 mg/L. industrialchemicals.gov.au

Microbes play a role in the environmental degradation of this compound. industrialchemicals.gov.au While standard high-concentration tests may show limited biodegradation due to toxicity, lower concentrations allow for microbial breakdown. The presumptive degradation by microbes contributes to this compound's relatively short half-life in the environment. epa.gov

This compound's mechanism of action involves attacking thiol groups in cells, suppressing respiration and cellular metabolism. atamanchemicals.com Under aerobic conditions, this compound can catalytically oxidize thiol-containing materials, producing active oxygen species like superoxide (B77818) and peroxide, which are responsible for its bactericidal activity and can affect microbial growth. researchgate.net

This compound can inhibit the anaerobic stabilization of sewage sludge and biogas production. mendelnet.czmendelnet.cz This inhibitory effect is particularly pronounced on methanogenic Archaea, which are crucial for methane (B114726) production during anaerobic digestion. mendelnet.czmendelnet.cz

Studies have shown a concentration-dependent inhibition of biogas production by this compound. The lowest concentration causing a significant inhibition of biogas production is reported to be 75 mg/L, leading to a reduction of 5.8 ± 2.3% in biogas yield. mendelnet.czmendelnet.cz Higher concentrations result in more substantial inhibition. For instance, at 175 mg/L, the reduction in biogas production can be as high as 51.5 ± 0.9%, and methane production can be reduced by 76.9 ± 2.9%. mendelnet.czmendelnet.cz Methanogens are more inhibited by this compound than other groups of anaerobic microorganisms involved in the process. mendelnet.czmendelnet.cz

The presence of this compound in wastewater, particularly from sources like chemical toilets, can negatively impact the anaerobic activities in wastewater treatment plants and inhibit the enzymes secreted by microorganisms necessary for the process. researchgate.net

Here is a table summarizing the impact of different this compound concentrations on biogas and methane production:

This compound Concentration (mg/L)Biogas Production Reduction (%) (Mean ± Standard Deviation)Methane Production Reduction (%) (Mean ± Standard Deviation)
755.8 ± 2.3Significant inhibition starts at this concentration
10035.2 ± 4.6
12553.4 ± 1.1100 mg/L caused 50% reduction
15053.2 ± 1.5
17551.5 ± 0.976.9 ± 2.9

Role of Microbes in Environmental Degradation

Environmental Distribution and Mobility

This compound is expected to partition primarily to the aquatic compartment following its release into the environment due to its high water solubility. herts.ac.ukniranjanlaboratory.co.inindustrialchemicals.gov.auepa.gov It has low to moderate volatility, and is not expected to appreciably partition to air from soil and water. industrialchemicals.gov.au

Experimentally determined soil adsorption coefficients (log KOC) indicate that this compound has very high mobility in soil. industrialchemicals.gov.au Based on an estimated Koc of 1, if released to soil, this compound is expected to have very high mobility. nih.gov Volatilization from moist or dry soil surfaces is not expected to be an important fate process based on its estimated Henry's Law constant and vapor pressure. nih.gov

Despite its high water solubility and mobility in soil, the potential for groundwater contamination from this compound is considered low due to its relatively short environmental persistence. epa.govepa.gov

An estimated bioconcentration factor (BCF) of 3 suggests that the potential for bioconcentration in aquatic organisms is low. nih.gov Accumulation has reportedly not been observed in tested mammals, and metabolism is rapid and complete. epa.govepa.govfederalregister.gov

Here is a table summarizing key environmental distribution and mobility properties:

PropertyValue
Water SolubilityHigh (Freely soluble in water) niranjanlaboratory.co.inindustrialchemicals.gov.auepa.gov
VolatilityLow to Moderate industrialchemicals.gov.au
Partition to Air (from soil/water)Not expected to be appreciable industrialchemicals.gov.au
Soil Mobility (log KOC)Very High (log KOC indicates) industrialchemicals.gov.aunih.gov
Potential for Groundwater ContaminationLow (due to short persistence) epa.govepa.gov
Potential for Bioconcentration (Aquatic Organisms)Low (BCF of 3) nih.gov

Water Solubility and Partitioning

This compound is characterized by its high solubility in water. Solutions containing up to 28% w/v are possible at ambient temperature, and it is readily soluble in water and ethanol (B145695) niranjanlaboratory.co.inatamanchemicals.com. This high water solubility means that this compound is expected to primarily partition to the aquatic compartment upon release into the environment fda.report.

The octanol-water partition coefficient (Kow) is an indicator of a substance's lipophilicity and its tendency to partition between organic phases (like fatty tissues or soil organic matter) and water. This compound has a low measured logarithmic octanol-water partition coefficient (log Kow) of 0.22 . Another estimated log Kow is -0.64 nih.gov. These low values indicate a low tendency for this compound to partition from water into octanol, suggesting it is not lipophilic and has a low potential for bioaccumulation in aquatic organisms fda.reportnih.gov. An estimated bioconcentration factor (BCF) of 3 to 3.54 further supports the low potential for bioconcentration in aquatic organisms fda.reportnih.gov.

The Henry's Law constant is used to estimate the volatilization of a compound from water and moist soil surfaces. The Henry's Law constant for this compound is estimated as 1.3 x 10⁻¹¹ atm-cu m/mole at 25 °C, derived from its vapor pressure and water solubility atamanchemicals.comnih.govatamanchemicals.com. This low Henry's Law constant indicates that this compound is expected to be essentially nonvolatile from moist soil and water surfaces nih.govatamanchemicals.com. Volatilization from water surfaces is not expected based on this estimated constant atamanchemicals.com.

Table 1: this compound Water Solubility and Partitioning Properties

PropertyValueSource
Water Solubility280 g/L (22 °C), Freely soluble niranjanlaboratory.co.infishersci.fi
Log Kow (experimental)0.22
Log Kow (estimated)-0.64, -0.1379 atamanchemicals.comnih.gov
Henry's Law Constant1.3 x 10⁻¹¹ atm-cu m/mole (estimated) atamanchemicals.comnih.govatamanchemicals.com
Bioconcentration Factor (BCF) (estimated)3, 3.16, 3.54 fda.reportnih.gov

Soil Adsorption and Potential for Groundwater Contamination

The soil adsorption coefficient (Koc) is an indicator of a chemical's tendency to adsorb to soil organic carbon. A low Koc value suggests high mobility in soil. Based on a structure estimation method, the Koc of this compound is estimated to be 1 nih.gov. Experimentally determined soil adsorption coefficients (log Koc) also indicate that this compound will have very high mobility in soil .

According to classification schemes, this estimated and experimental Koc value suggests that this compound is expected to have very high mobility in soil nih.gov. While this compound has high water solubility, its relatively short environmental persistence is believed to reduce the potential for groundwater contamination epa.gov. Volatilization from moist soil surfaces is not expected to be an important fate process based upon its estimated Henry's Law constant fda.reportnih.gov. This compound is not expected to volatilize from dry soil surfaces based upon its vapor pressure nih.govatamanchemicals.com.

Table 2: this compound Soil Adsorption and Mobility

PropertyValueMobility ClassificationSource
Koc (estimated)1Very high mobility nih.gov
Log Koc (experimental)LowVery high mobility

Atmospheric Degradation via Hydroxyl Radicals

When released into the air as vapors, this compound is degraded in the atmosphere by reaction with photochemically-produced hydroxyl radicals atamanchemicals.comdrugbank.comatamanchemicals.com. The rate constant for this vapor-phase reaction has been estimated nih.gov.

The half-life for this reaction in air is estimated to be approximately 11 days atamanchemicals.comdrugbank.comatamanchemicals.com. Atmospheric oxidation modelling also indicates a half-life of 8 days . Particulate-phase this compound will be removed from the atmosphere by wet and dry deposition nih.gov.

Table 3: this compound Atmospheric Degradation

Degradation PathwayHalf-life in Air (estimated)Source
Reaction with Hydroxyl Radicals~11 days, 8 days atamanchemicals.comdrugbank.comatamanchemicals.com

Persistence of this compound and its Transformation Products

This compound is not expected to persist in the environment due to degradation via abiotic and biotic processes . It is stable to hydrolysis under normal environmental conditions, but degradation rates increase with increased pH and temperature nih.govatamanchemicals.com. At 20 °C, the hydrolysis half-life is approximately 18 years at pH 4, 1.5 years at pH 6, and 2 months at pH 8 nih.govatamanchemicals.comresearchgate.net. Rapid hydrolysis may occur at elevated temperatures (>30 °C) or high pH atamanchemicals.com. This compound also undergoes rapid photodegradation, with a photolysis half-life of 24 hours in water at pH 4, which may extend up to 2 days under natural sunlight nih.govatamanchemicals.comdrugbank.comatamanchemicals.com.

This compound rapidly degrades in aqueous solutions and natural waters, producing various transformation products researchgate.netresearchgate.net. Primary degradation routes in water involve reversible retroaldol reactions atamanchemicals.comresearchgate.net.

Comparative Persistence of Parent Compound vs. Degradation Products

This compound rapidly degrades in natural waters, primarily producing 2-bromo-2-nitroethanol (BNE) and bromonitromethane (BNM) atamanchemicals.comresearchgate.netresearchgate.net. These degradation products are reported to be more stable and persistent than the parent compound, this compound atamanchemicals.comresearchgate.net. Other degradation products include formaldehyde, tris(2-hydroxymethyl-2-nitropropane-1,3-diol), 2-bromoethanol, and nitromethane (B149229) nih.govatamanchemicals.comdrugbank.comresearchgate.netnih.gov.

While this compound itself has a relatively short environmental half-life, its transformation products can be more persistent atamanchemicals.comresearchgate.netscispace.com. For example, bromonitromethane is identified as a more persistent degradation product researchgate.net.

Table 4: Comparative Persistence

CompoundPersistence Relative to this compoundSource
This compoundParent compound
2-Bromo-2-nitroethanolMore stable, more persistent atamanchemicals.comresearchgate.net
BromonitromethaneMore stable, more persistent atamanchemicals.comresearchgate.netresearchgate.net

Accumulation Potential of Transformation Products in Natural Waters

The transformation products of this compound, particularly 2-bromo-2-nitroethanol (BNE) and bromonitromethane (BNM), are not only more persistent but also reported to be more toxic than the parent compound in toxicity assays atamanchemicals.comresearchgate.netresearchgate.netnih.gov.

Due to their increased persistence and potential for greater toxicity compared to this compound, these degradation products probably accumulate in natural waters atamanchemicals.comresearchgate.netresearchgate.netscispace.comnih.gov. This potential accumulation of more persistent and toxic transformation products highlights the importance of including them in the assessment of ecological risks associated with this compound atamanchemicals.comresearchgate.netscispace.comnih.gov.

Toxicological Considerations and Ecotoxicology of Bronopol and Its Degradates

Mammalian Toxicity Studies

Mammalian toxicity studies provide crucial data on the potential adverse effects of bronopol exposure. These investigations explore various physiological systems and endpoints to characterize the compound's hazard profile.

Effects on Gastrointestinal System

Studies have indicated that this compound can act as a severe gastrointestinal irritant in laboratory animals. A 90-day oral toxicity study conducted in rats demonstrated this effect. epa.govfederalregister.govchemicalbook.com

Observations in Chronic Feeding and Carcinogenicity Studies

Chronic feeding and carcinogenicity studies have been conducted to assess the long-term effects of this compound exposure. In a chronic feeding/carcinogenicity study involving Sprague-Dawley rats administered this compound in drinking water for 104 weeks, treatment-related effects were observed at higher dose levels. These included reduced body weight gain, squamous metaplasia, and atrophic acini in the salivary glands. industrialchemicals.gov.au High mortality, stomach lesions, and a severe reduction in body weight gain were noted in rats in a chronic feeding/carcinogenicity study. epa.govfederalregister.govchemicalbook.com The unpalatability of this compound in drinking water may have influenced the results in treated groups by reducing water intake. federalregister.govregulations.gov In a chronic dermal/carcinogenicity study, male mice exhibited a moderate reduction in body weight gain at the high dose. epa.govfederalregister.govchemicalbook.com

This compound is generally not considered to be carcinogenic. epa.govfederalregister.govchemicalbook.comindustrialchemicals.gov.au Evaluations by bodies such as the US EPA have classified this compound as a Group E carcinogen, indicating evidence of non-carcinogenicity in humans, based on the lack of evidence of carcinogenic effects in acceptable studies in rats and mice. epa.govfederalregister.govchemicalbook.comindustrialchemicals.gov.au The dose levels used in these studies were deemed satisfactory for carcinogenicity evaluation. industrialchemicals.gov.au

Mutagenicity Assessments

Mutagenicity assessments are conducted to determine if a substance can cause genetic mutations. This compound has been evaluated in several mutagenicity studies and has not been found to be mutagenic. epa.govfederalregister.govchemicalbook.com Specifically, it was not mutagenic in four mutagenicity studies. epa.govfederalregister.govchemicalbook.com In vitro and in vivo conditions, including the Ames test using Salmonella typhimurium and a host-mediated assay in mice, did not show mutagenic activity for this compound. scconline.org An in vivo micronucleus assay in mice also yielded negative results at doses up to the maximum tolerated dose. industrialchemicals.gov.au

Neurotoxicity and Putaminal Necrosis in Intoxication Cases

While methanol (B129727) intoxication is frequently associated with cerebral toxicity, including retinal damage and putaminal necrosis, due to its transformation into formic acid, this compound has also been implicated in a case of neurotoxicity involving bilateral putaminal necrosis. nih.govnih.govresearchgate.net A case report described a patient who developed severe neuropathological damage with bilateral putaminal necrosis following chronic oral ingestion of a topical antiseptic solution containing this compound. nih.govresearchgate.net It is hypothesized that this compound, when diluted in aqueous solution, particularly at warm temperatures and/or higher pH, can release formaldehyde (B43269), which is then converted to formic acid. nih.govresearchgate.netresearchgate.net Formic acid is a compound known to have toxic effects on neurons, particularly in the basal ganglia. nih.govresearchgate.netresearchgate.netd-nb.info In the described case, the permanent necrotic lesion of the putamina was attributed to the accumulation of formic acid derived from this compound. nih.govresearchgate.net

Absorption and Excretion Pathways in Animal Models

Studies in animal models have investigated the absorption and excretion pathways of this compound. Orally administered this compound is rapidly absorbed and excreted by rats, with urine being the primary route of excretion. federalregister.govindustrialchemicals.gov.audrugbank.com In rats, approximately 81% of an oral dose was recovered in the urine within 24 hours. drugbank.comcir-safety.org A metabolite identified in the urine is 2-nitropropane-1,3-diol (desbromo-bronopol), accounting for a significant portion of the excreted radioactivity. industrialchemicals.gov.au Unchanged this compound has not been detected in the urine in some studies. industrialchemicals.gov.au Following dermal application in rats, about 19% of the dose was excreted in the urine, feces, and expired air. drugbank.comnih.gov The majority of the dermally applied dose was found in the skin at the application site in one study. epa.govepa.gov this compound does not appear to accumulate significantly in specific organs, with the highest concentrations generally found in excretory organs such as the kidney, liver, and lungs. drugbank.comepa.gov

Dermal and Ocular Irritancy

This compound is recognized as an irritant and has demonstrated irritating effects in both dermal and ocular studies. epa.govherts.ac.uk It is considered a severe skin irritant. industrialchemicals.gov.au In primary dermal irritation studies, application of this compound solutions to the skin of rats resulted in slight to moderate erythema and slight to severe edema. federalregister.govindustrialchemicals.gov.auregulations.gov The irritancy potential appears to be dependent on the vehicle used in formulations. scconline.org this compound is also a severe eye irritant. epa.govindustrialchemicals.gov.au Instillation of this compound solutions in rabbit eyes has produced redness and swelling of the conjunctivae with moderate discharge. industrialchemicals.gov.aunih.gov These effects can subside over several days. industrialchemicals.gov.aunih.gov Based on eye irritation studies, this compound has been placed in Toxicity Category I, indicating the highest toxicity for this endpoint. epa.govfederalregister.govregulations.govnih.gov For skin irritation, it has been placed in Toxicity Category II. epa.govfederalregister.govregulations.gov

Mammalian Toxicity Study Findings

Study TypeAnimal Model(s)Key ObservationsSource
90-day Oral ToxicityRatsSevere gastrointestinal irritant. epa.govfederalregister.govchemicalbook.comregulations.gov
Chronic Feeding/CarcinogenicityRatsReduced body weight gain, salivary gland effects, high mortality, stomach lesions at higher doses. epa.govfederalregister.govchemicalbook.comindustrialchemicals.gov.auregulations.gov
Chronic Dermal/CarcinogenicityMiceModerate reduction in body weight gain at high dose. epa.govfederalregister.govchemicalbook.comregulations.gov
Mutagenicity AssessmentsVariousNot mutagenic in in vitro and in vivo studies (e.g., Ames test, micronucleus assay). epa.govfederalregister.govchemicalbook.comindustrialchemicals.gov.auscconline.org
Absorption/Excretion (Oral)RatsRapid absorption and excretion, primarily in urine; metabolite 2-nitropropane-1,3-diol found. federalregister.govindustrialchemicals.gov.audrugbank.comcir-safety.org
Absorption/Excretion (Dermal)RatsPartial absorption; excreted in urine, feces, expired air; majority remains at application site. drugbank.comnih.govepa.govepa.gov
Dermal IrritationRats, RabbitsSevere skin irritant; erythema and edema observed; irritancy depends on vehicle. federalregister.govindustrialchemicals.gov.auregulations.govscconline.org
Ocular IrritationRabbitsSevere eye irritant; redness, swelling, discharge of conjunctivae. epa.govfederalregister.govindustrialchemicals.gov.auregulations.govnih.gov

Sensitization Potential

This compound has been associated with the potential for skin sensitization hschemraw.comnih.govhschemraw.com. Studies involving patch testing have indicated positive reactions in some individuals, suggesting a potential for allergic contact dermatitis nih.gov. One study analyzing patch tests found an incidence of 12.5% relevant positive results to this compound in a specific patient population, potentially facilitated by compromised skin barrier function nih.gov. While some studies suggest a low risk of skin irritation and sensitization, others indicate a potential for respiratory sensitization hschemraw.com. Some research suggests that the sensitization potential may not be solely due to formaldehyde release, a known degradation product, but also to other decomposition products such as 2-bromoethanol (B42945) and bromonitromethane (B42901) jst.go.jpatamanchemicals.comnih.gov. A maximization test in guinea pigs, however, did not indicate skin sensitization cdhfinechemical.comepa.gov.

Ecotoxicological Assessments

This compound and its degradation products can exhibit toxicity to various environmental organisms, particularly in aquatic environments atamanchemicals.comindustrialchemicals.gov.au.

This compound has demonstrated toxicity to aquatic invertebrates atamanchemicals.comepa.gov. Studies have assessed its effects on species such as Daphnia magna, Mysid shrimp (Americamysis bahia), and Eastern oyster (Crassostrea virginica) epa.govchempoint.com. For Daphnia magna, an EC50 of 1.4 mg/L has been reported in a 48-hour static test, classifying this compound as moderately toxic to freshwater invertebrates cdhfinechemical.comepa.gov. In estuarine and marine environments, this compound is considered moderately to highly toxic to invertebrates atamanchemicals.comepa.gov. Acute toxicity tests showed a 96-hour LC50 of 5.9 mg/L for Mysid shrimp and a 96-hour EC50 of 0.77 mg/L for Eastern oyster embryo larvae, categorizing it as moderately toxic to Mysid shrimp and highly toxic to Eastern oyster embryo larvae epa.gov.

SpeciesEndpointConcentration (mg/L)Exposure TimeToxicity Category (EPA)Source
Daphnia magnaEC501.448 hModerately toxic cdhfinechemical.comepa.gov
Mysid ShrimpLC505.996 hModerately toxic epa.gov
Eastern Oyster (embryo larvae)EC500.7796 hHighly toxic epa.gov
Daphnia magnaNOEC (Chronic)0.0621 d- chempoint.comchempoint.com

This compound is considered slightly toxic to estuarine/marine fish atamanchemicals.comepa.gov. Acute toxicity studies have been conducted on various fish species, including Sheepshead minnow (Cyprinodon variegatus) and Rainbow trout (Oncorhynchus mykiss) chempoint.comchula.ac.thsyngentaornamentals.co.kecabidigitallibrary.orgresearchgate.net. A 96-hour LC50 of 59.6 mg/L was reported for Sheepshead minnow, indicating slight toxicity epa.gov. For Rainbow trout, a 96-hour LC50 of 41.2 mg/L has been observed cdhfinechemical.comepa.gov.

SpeciesEndpointConcentration (mg/L)Exposure TimeToxicity Category (EPA)Source
Sheepshead MinnowLC5059.696 hSlightly toxic epa.gov
Rainbow TroutLC5041.296 hSlightly toxic cdhfinechemical.comepa.gov
Bluegill SunfishLC5035.796 h- cdhfinechemical.com
Sheepshead MinnowNOEC (Chronic)2.928 d- syngentaornamentals.co.ke
Rainbow TroutNOEC (Chronic)10.728 d- syngentaornamentals.co.ke

Algae are among the most sensitive aquatic organisms to this compound industrialchemicals.gov.au. This compound is toxic to algae and microbes at low concentrations industrialchemicals.gov.au. The predicted no-effect concentration (PNEC) for this compound in aquatic environments is 8 µg/L, derived from chronic algal toxicity values industrialchemicals.gov.au. A 72-hour NOEC of 0.08 mg/L has been reported for the marine diatom Skeletonema costatum industrialchemicals.gov.ausigmaaldrich.com. For the green alga Pseudokirchneriella subcapitata, a 72-hour ErC50 of 0.25 mg/L and a NOEC of 0.03 mg/L have been reported chempoint.comchempoint.com.

SpeciesEndpointConcentration (mg/L)Exposure TimeSource
Skeletonema costatumNOEC0.0872 h industrialchemicals.gov.ausigmaaldrich.com
Skeletonema costatumErC500.2572 h sigmaaldrich.com
Pseudokirchneriella subcapitataErC500.2572 h chempoint.comchempoint.com
Pseudokirchneriella subcapitataNOEC0.0372 h chempoint.comchempoint.com

Studies on avian toxicity indicate that this compound has low to moderate toxic effects on terrestrial organisms industrialchemicals.gov.au. Tests on the Northern bobwhite (Colinus virginianus) measured a medial lethal dose (LD50) of 7379 ppm after 5 days industrialchemicals.gov.au. Another oral toxicity study on the Mallard duck (Anas platyrhynchos) measured an LD50 value of 464 mg/kg body weight after 14 days industrialchemicals.gov.au. This compound is considered slightly toxic to birds based on acute oral ingestion atamanchemicals.com. A subacute dietary study on Bobwhite quail resulted in an LC50 of 4488 ppm, suggesting slight toxicity epa.gov.

SpeciesEndpointConcentration/DoseExposure TimeSource
Northern BobwhiteLD50 (oral)7379 ppm5 days industrialchemicals.gov.au
Mallard DuckLD50 (oral)464 mg/kg body weight14 days industrialchemicals.gov.au
Bobwhite QuailLC50 (dietary)4488 ppm- epa.gov

Synthesis and Manufacturing Methodologies of Bronopol

Conventional Synthetic Routes

Conventional synthesis of bronopol typically proceeds through two main routes, both utilizing nitromethane (B149229) and formaldehyde (B43269) as key starting materials. google.comgoogle.comirobiocide.com

This route involves the initial hydroxymethylation of nitromethane, which is a nitroaldol reaction, to form the intermediate 2-nitro-1,3-propanediol. vaibhavfinechem.comwikipedia.orggoogle.comgoogle.comirobiocide.com This intermediate is then subjected to a bromination reaction to yield this compound. vaibhavfinechem.comgoogle.comgoogle.com The hydroxymethylation step is typically catalyzed by an acid or a base. vaibhavfinechem.com The intermediate 2-nitro-1,3-propanediol is described as unstable and its separation can be difficult. irobiocide.com Direct bromination of this intermediate without isolation is a common practice in industrial production due to its ease of operation and lower production cost, although it can lead to lower product purity requiring further post-processing. irobiocide.com

The bromination of 2-nitro-1,3-propanediol involves the introduction of a bromine atom. vaibhavfinechem.com This reaction is often carried out using hydrobromic acid (HBr) and requires careful monitoring of temperature and bromine concentration to prevent side reactions or product degradation. vaibhavfinechem.com Mild temperatures are generally maintained, and the reaction is often performed in water or an alcohol solvent to improve yield. vaibhavfinechem.com

The second conventional route reverses the order of reactions. google.comgoogle.comirobiocide.com Nitromethane is first brominated, followed by hydroxymethylation of the resulting intermediate. google.comgoogle.comirobiocide.com This method is characterized by the formation of a stable intermediate product, bromonitromethane (B42901), which is easier to separate. irobiocide.comchembk.com However, this route is often associated with lower yields compared to the first method. irobiocide.com

Hydroxymethylation of Nitromethane Followed by Bromination

Catalytic Approaches in this compound Synthesis

While specific detailed information on a wide range of catalytic approaches solely focused on this compound synthesis is not extensively detailed in the search results, the conventional hydroxymethylation step is known to be catalyzed by acids or bases. vaibhavfinechem.com The use of alkali metal hydroxides like sodium hydroxide (B78521) or potassium hydroxide is mentioned in the context of forming the sodium salt of 2-nitro-1,3-propanediol in some processes. googleapis.com Further research findings specifically on novel catalytic systems for improved this compound synthesis efficiency or selectivity were not prominently featured.

Novel Synthetic Methods and Process Improvements

Ongoing research and industrial efforts have focused on developing novel synthetic methods and improving existing processes to enhance efficiency, reduce costs, and minimize environmental impact.

Use of Chlorine Gas for In-situ Bromine Generation

Industrial Production and Global Manufacturing Trends

The industrial production of this compound (2-bromo-2-nitropropane-1,3-diol) has seen significant growth since its introduction, driven by its efficacy as a broad-spectrum antimicrobial agent across various industrial and consumer applications. World production escalated from tens of tonnes in the late 1970s to current estimates exceeding 5,000 tonnes annually. atamanchemicals.comwikipedia.org The global use volume is reported to be in the thousands of tonnes per year.

Industrial synthesis primarily involves the bromination of di(hydroxymethyl)nitromethane, a compound derived from nitromethane through a nitroaldol reaction. atamanchemicals.comwikipedia.orgimarcgroup.com While there are variations, two main operational processes are noted: one involving initial bromination followed by hydroxymethylation, which tends to have a lower yield, and another where hydroxymethylation precedes bromination. irobiocide.com The latter is often considered more convenient for industrial production due to simpler equipment and lower production costs, although achieving high purity may require additional post-processing steps. irobiocide.com Industrial purity typically exceeds 90%, with the potential to achieve purity levels greater than 99.5% through optimized processes and purification techniques such as extraction and recrystallization. irobiocide.comchembk.comgoogle.com The manufacturing process can result in a yellow coloration in the final product due to the chelation of iron during production. atamanchemicals.com

The global this compound market demonstrates steady growth, primarily fueled by increasing concerns regarding hygiene and microbial contamination across diverse industries. datainsightsmarket.com Key application areas driving this demand include industrial water treatment, personal care products (cosmetics, toiletries), oil and gas, paper and pulp, and paints and coatings. atamanchemicals.comimarcgroup.comdatainsightsmarket.comzionmarketresearch.comdatabridgemarketresearch.comacmite.com

Several market reports indicate the market size and projected growth:

YearMarket Size (Million USD)Source
20221,108.56 zionmarketresearch.com
20231,190 - 1,240 imarcgroup.combreakthroughgroup.com
20241,260 - 1,320 researchnester.com
2025564 - 1,320 datainsightsmarket.comresearchnester.com
20301,604.77 zionmarketresearch.com
20311,708.56 breakthroughgroup.comopenpr.com
2033Up to 1,800 imarcgroup.com
2037Up to 2,470 researchnester.com

Note: Variations in market size figures across sources may be due to differing methodologies and scopes of reports.

The market growth is projected with Compound Annual Growth Rates (CAGR) ranging from approximately 3.1% to 5.3% over various forecast periods. imarcgroup.comdatainsightsmarket.comzionmarketresearch.combreakthroughgroup.comresearchnester.com Factors such as increased demand from the industrial water treatment sector, rising industrialization and urbanization, particularly in developing economies, and the continued use in the personal care and cosmetics industry contribute to this positive outlook. datainsightsmarket.com

The global manufacturing landscape for this compound is characterized by the presence of both large multinational corporations and significant regional players. Major manufacturers identified in the market include BASF, Dow Chemical, Shanghai Rich Chemicals, Fujian Shaowu, Sharon Laboratories, Sai Supreme Chemicals, Gayathri Chemicals, Ramdev Chemicals, Mani Agro Chemicals, Weifang Haihua Yuanda Fine Chemicals, Symbolic Pharma, Wuhan Fortuna Chemical, and BQ Technology (HK) Company. datainsightsmarket.comzionmarketresearch.combreakthroughgroup.comstatsandresearch.com Other suppliers mentioned include THOR QUIMICOS DE MEXICO S A DE C V, JOTUN AS, Leache Chem Ltd., Nantong Xindao Biotech Ltd., Sigma-Aldrich International GmbH, and Autech Industry Co., Ltd. buyersguidechem.comvolza.com

Geographically, the Asia-Pacific region holds a dominant position in the this compound market. datainsightsmarket.comzionmarketresearch.comdatabridgemarketresearch.com This dominance is attributed to rapid industrialization, urbanization, and robust demand from key sectors like personal care and industrial water treatment, particularly in countries such as China and India. datainsightsmarket.comzionmarketresearch.comdatabridgemarketresearch.com Europe and North America represent more mature markets with comparatively slower, albeit steady, growth. datainsightsmarket.comzionmarketresearch.com In terms of exports, Mexico, India, and China are noted as significant contributors to the global supply. volza.com

The industrial production and market trends are also influenced by factors such as stringent regulatory frameworks governing the use of preservatives, fluctuations in raw material prices (including bromine, caustic soda, and nitric acid), and the emergence of alternative antimicrobial solutions. datainsightsmarket.comzionmarketresearch.comdatabridgemarketresearch.comprocurementresource.com Manufacturers are increasingly focusing on developing innovative and potentially more sustainable formulations to comply with evolving safety and environmental standards while maintaining efficacy. datainsightsmarket.combreakthroughgroup.com

Analytical Methodologies for Bronopol Detection and Quantification

Chromatographic Techniques

Chromatographic methods are widely applied for the separation and determination of bronopol, offering advantages in resolving this compound from matrix components and its degradation products.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC coupled with UV detection is a common and versatile technique for this compound analysis. This method is based on the separation of this compound on a stationary phase, typically a reversed-phase C18 column, followed by detection using a UV spectrophotometer. This compound exhibits UV absorption, allowing for its quantification at specific wavelengths.

Studies have demonstrated the successful application of RP-HPLC with UV detection for the determination of this compound in various matrices, including cosmetic products and milk. researchgate.netnih.govnih.govdrugbank.comresearchgate.netscitechnol.comscribd.comresearchgate.netnih.gov For instance, a reversed-phase HPLC method utilizing a C18 column (250 mm × 4.6 mm, 5 µm) and a mobile phase composed of 0.1% phosphoric acid in water, methanol (B129727), and 0.1% phosphoric acid in acetonitrile (B52724) (80:10:10) with UV detection at 250 nm has been developed for this compound analysis in milk. nih.govresearchgate.netnih.gov Another method for cosmetic products employed a C18 column at 40 °C with a stepwise elution using a mixture of ethanol (B145695) and aqueous 1% acetic acid solution as the mobile phase, detecting this compound at 250 nm. nih.govscitechnol.com The selection of the appropriate UV detection wavelength is crucial for sensitivity and specificity, with wavelengths like 210 nm and 250 nm commonly reported. researchgate.netnih.govresearchgate.netscitechnol.comscribd.comresearchgate.netnih.govresearchgate.netgoogle.com

HPLC-UV methods have shown good linearity and recovery rates in various applications. For example, a method for this compound in milk showed a linearity with a regression coefficient (R²) of 0.99 and recoveries around 95.41%. researchgate.netnih.gov Another study reported a correlation coefficient of 0.9997 for this compound concentrations ranging from 0.25 to 4 mg/100 mL using HPLC with electrochemical detection, which is often used in conjunction with LC. oup.com

Data Table: HPLC-UV Method Parameters for this compound Analysis

ParameterValueSource
Column TypeC18 (e.g., 250 mm × 4.6 mm, 5 µm) nih.govresearchgate.netnih.gov
Mobile PhaseVariable (e.g., Water/Methanol/Acetonitrile) nih.govresearchgate.netnih.gov
Detection Wavelength210 nm, 250 nm researchgate.netnih.govresearchgate.netscitechnol.comscribd.comresearchgate.netnih.govresearchgate.netgoogle.com
Flow RateTypically 0.5 - 1.0 mL/min nih.govresearchgate.netgoogle.com
Run TimeVariable (e.g., 10-12 minutes) nih.govresearchgate.netnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique for the determination of this compound, particularly in complex matrices where lower detection limits are required. This method combines the separation power of liquid chromatography with the specific detection capabilities of tandem mass spectrometry.

LC-MS/MS methods have been developed for the analysis of this compound in various sample types, including aquaculture products and rice. nih.govresearchgate.netresearchgate.netx-mol.com A method for detecting this compound in aquaculture tissues involved extraction, cleanup, and separation on a T3 column with gradient elution using water and acetonitrile mobile phases, employing an external standard method for quantification. For this compound residue analysis in rice, an SPE procedure was coupled with LC-MS/MS using an XDB-C18 column (150 mm × 2.1 mm, 3.5 μm) and a mobile phase of methanol and aqueous ammonium (B1175870) formate (B1220265) (5 mM). nih.govresearchgate.netx-mol.com

LC-MS/MS offers high sensitivity, with reported limits of quantification as low as 3.3 μg kg⁻¹ in rice. nih.govresearchgate.netx-mol.com Recoveries in rice samples ranged from 73.3% to 96.7% with relative standard deviations (RSD) between 1.2% and 7.9%. nih.govresearchgate.netx-mol.com

Gas-Liquid Chromatography (GLC)

Gas-Liquid Chromatography (GLC), also referred to as Gas Chromatography (GC), can be used for this compound analysis, although it is sometimes applied after derivatization of the this compound molecule. Standard methods in the cosmetic industry for this compound analysis have historically been based on gas-liquid chromatography of the acetylated sample and titration of bromide. cir-safety.org GC with microelectron-capture detection has also been explored for this compound determination. researchgate.net

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a chromatographic technique that utilizes smaller particle size columns and higher flow rates compared to conventional HPLC, leading to faster separations and improved resolution. UPLC has been applied for the analysis of this compound, often coupled with sensitive detectors like tandem mass spectrometry or inductively coupled plasma mass spectrometry (ICP-MS). researchgate.netscientificlabs.iescientificlabs.co.uknih.govresearchgate.net

A UPLC method has been developed for the simultaneous determination of multiple preservatives, including this compound, in cosmetics. nih.gov This method used a Waters ACQUITY UPLC BEH C18 column with a 0.1% formic acid solution as the mobile phase under gradient elution, with detection by a PDA detector. nih.gov UPLC coupled with ICP-MS has also been used for the determination of bromine-containing preservatives like this compound in cosmetic products, monitoring specific bromine isotopes. scientificlabs.iescientificlabs.co.ukresearchgate.net

UPLC methods offer faster analysis times while maintaining good analytical performance. Recoveries for the simultaneous determination of preservatives including this compound by UPLC ranged from 90.5% to 97.8% with RSD values below 3.2%. nih.gov

Thin-Layer Chromatography (TLC) for Degradation Product Analysis

Thin-Layer Chromatography (TLC) is a simple and cost-effective chromatographic technique that can be used for the separation and preliminary identification of compounds, including this compound and its degradation products. TLC is particularly useful for monitoring the degradation of this compound and visualizing the different degradation compounds formed under various conditions. researchgate.netepa.govnih.gov

Studies investigating the degradation of this compound have utilized TLC to separate and tentatively identify degradation products alongside techniques like HPLC. researchgate.netepa.gov For instance, TLC on silica (B1680970) gel with different solvent systems has been used to analyze this compound degradation in aqueous solutions, co-chromatographing with reference standards of known or putative degradation products like TRIS (2-hydroxymethyl-2-nitropropane-1,3-diol) and 2-bromo-2-nitroethanol (B1208275). epa.gov

Spectrophotometric Methods

Spectrophotometric methods, particularly UV-Visible spectrophotometry, can be used for the determination of this compound based on its absorption characteristics in the UV region. While HPLC with UV detection is more common for complex samples, direct UV spectrophotometry can be applied for simpler matrices or as a rapid screening method. researchgate.netrjptonline.orgresearchgate.net

A sensitive spectrophotometric method for this compound determination at the mg L⁻¹ level has been described. jocpr.com This method is based on the reduction of the nitro group of this compound to an amino group, followed by diazotization and coupling with phloroglucinol (B13840) to form an orange azo dye, which shows maximum absorbance at 425 nm. jocpr.com This method obeyed Beer's law in the range of 10-50 µg this compound in 1 mL and has been applied to this compound determination in polluted water, grains, and vegetables. jocpr.com

UV spectrophotometry has also been used in stability-indicating studies of this compound, where its degradation under different conditions (acidic, basic, UV light, heat) was monitored by measuring absorbance at a specific wavelength, such as 214 nm. rjptonline.orgresearchgate.net

Data Table: Spectrophotometric Method Parameters for this compound Analysis

ParameterValueSource
Detection PrincipleUV Absorption or Chromogenic Reaction researchgate.netrjptonline.orgresearchgate.netjocpr.com
Wavelength214 nm (UV), 425 nm (Diazotization/Coupling) rjptonline.orgresearchgate.netjocpr.com
Linearity Range10-50 µg/mL (Diazotization/Coupling), 20-100 µg/mL (UV) rjptonline.orgresearchgate.netjocpr.com
Method BasisDirect UV or Chemical Derivatization researchgate.netrjptonline.orgresearchgate.netjocpr.com

Ultraviolet (UV) Spectrophotometry for this compound Estimation

UV spectrophotometry is a simple, precise, and sensitive method employed for the estimation of this compound. rjptonline.orgresearchgate.net This technique relies on the principle of measuring the absorbance of UV light by this compound or a colored derivative formed from it. One reported method involves the measurement of absorbance at 214 nm. researchgate.net Another approach utilizes a retroaldol reaction in the presence of 0.1 M NaOH to form bromonitroethanol (the sodium salt of the aci-form), a chromophoric derivative that absorbs at 244 nm. nih.gov This derivative exhibits a molar absorption coefficient of 8330 at 244 nm, and its absorbance shows a linear relationship with this compound concentration in the range of 5-25 µg/ml. nih.gov UV spectrophotometry has been successfully applied to the analysis of this compound in raw materials and pharmaceutical formulations. rjptonline.orgresearchgate.netnih.gov

Research findings on UV Spectrophotometry for this compound Estimation:

MethodWavelength (nm)Linearity Range (µg/ml)LOD (µg/ml)LOQ (µg/ml)Correlation Coefficient (R)ApplicationCitation
Direct UV measurement21420-1001.223.770.994Pharmaceutical formulation rjptonline.orgresearchgate.net
UV measurement of bromonitroethanol derivative (formed with 0.1 M NaOH)2445-25Not specifiedNot specifiedLinear relationshipRaw material nih.gov

Spectrophotometric Assay Based on Diazotization and Coupling Reactions

A sensitive spectrophotometric method for this compound determination at the mg/L level is based on a series of reactions involving diazotization and coupling. jocpr.comresearchgate.netjocpr.com The method involves the reduction of the nitro group of this compound to an amino group using Zinc/HCl. jocpr.comresearchgate.net The resulting amino this compound is then diazotized with sodium nitrite (B80452) in an acidic medium and subsequently coupled with phloroglucinol in an alkaline medium. jocpr.comresearchgate.netjocpr.com This reaction forms an orange azo dye that exhibits maximum absorbance at 425 nm. jocpr.comresearchgate.netjocpr.com The method obeys Beer's law in the range of 10-50 µg of this compound in 1 mL. jocpr.comresearchgate.netjocpr.com This method has been successfully applied to the determination of this compound in polluted water, grains, and vegetables. jocpr.comresearchgate.netjocpr.com

Research findings on Spectrophotometric Assay Based on Diazotization and Coupling Reactions:

Reaction StepsReagentsProductMaximum Absorbance (nm)Linearity Range (µg/mL)Molar Absorptivity (L mol⁻¹ cm⁻¹)Sandell's Sensitivity (µg cm⁻²)Citation
Reduction of nitro groupZinc/HClAmino this compound---- jocpr.comresearchgate.net
Diazotization and Coupling with PhloroglucinolSodium nitrite (acidic medium), Phloroglucinol (alkaline medium)Orange azo dye42510-504.02 × 10³ (±100)0.049 jocpr.comresearchgate.netjocpr.com

Other Analytical Approaches

Beyond spectrophotometric methods, other analytical techniques are employed for this compound analysis, offering different advantages in terms of specificity, sensitivity, and matrix compatibility.

Enzymatic assays have been explored for the determination of this compound. researchgate.netcir-safety.orgcir-safety.org These methods often rely on the interaction of this compound with specific enzymes, potentially involving the oxidation of sensitive thiol groups in enzymes by this compound. cir-safety.orgcir-safety.org While sensitive, microbiological assays using agar (B569324) diffusion plates, which can be sensitive to as little as 0.005%, are considered non-specific. cir-safety.org

Titrimetric analysis is another method used for this compound quantification, particularly for determining its purity in raw materials. vwr.comthermofisher.com One application mentioned is the determination of this compound content by titration based on its bromide content. scribd.com The Karl Fischer method can also be used to determine the water content in this compound samples, which is relevant for assessing purity. pharmadekho.com

Research findings on Titrimetric Assays for this compound:

Assay TypeAnalyte DeterminedApplicationSpecificationCitation
Titration (ex Bromide)This compoundRaw material≥98.0% to ≤102.0% thermofisher.com
Karl Fischer TitrationWater contentThis compound sampleNMT 0.5% w/w pharmadekho.com

Polarography can be applied to the analysis of this compound in aqueous systems. amazonaws.comcir-safety.org This method detects the alkyl nitro group present in this compound. cir-safety.org However, polarography is subject to interference from this compound degradation products that also contain nitro groups. cir-safety.org While acceptable for freshly prepared formulations, its specificity is limited. amazonaws.com Calibration curves are required for each specific system analyzed. cir-safety.org The precision of this method is approximately ±2%. amazonaws.comcir-safety.org

Titrimetric Assays

Sample Preparation and Matrix Effects in this compound Analysis

Sample preparation is a critical step in this compound analysis, especially when dealing with complex matrices such as cosmetic products, biological samples, or environmental samples. mdpi.comresearchgate.net The primary objectives of sample pretreatment are to pre-concentrate the analyte and minimize matrix effects. mdpi.com Matrix effects can significantly influence the accuracy and sensitivity of analytical methods by interfering with the detection signal. mdpi.comscirp.org

Various sample preparation techniques have been applied to this compound analysis. Traditional methods include direct dilution, liquid-liquid extraction (LLE), and solid-liquid extraction (SLE). mdpi.com LLE and SLE are widely used due to their simplicity and low cost, often assisted by stirring, shaking, or vortex agitation. mdpi.com However, these methods may require additional steps like centrifugation, concentration, and reconstitution to obtain clean extracts. mdpi.com

More advanced techniques are also employed to address matrix complexity and improve efficiency. Solid-phase extraction (SPE) is a common method used for sample clean-up and pre-concentration of this compound in various matrices, including rice extracts. researchgate.netnih.govresearchgate.net SPE using hydrophilic-lipophilic balanced cartridges has been shown to reduce matrix effects in rice analysis. nih.govresearchgate.net Vortex-assisted emulsification semi-microextraction (VAEsME) is another technique successfully applied for this compound determination in cosmetics, offering a fast, one-step extraction procedure beneficial for analyzing ingredients with restricted concentrations. mdpi.comresearchgate.net

The stability of this compound during sample preparation is also a crucial consideration. This compound is known to be stable under acidic conditions, and maintaining an acidic environment during sample loading is important to ensure its stability. nih.govresearchgate.net Degradation of this compound can occur in aqueous solutions, particularly under basic conditions and when exposed to UV light or elevated temperatures. rjptonline.orgresearchgate.netcir-safety.orgepa.gov This degradation can lead to the formation of products like formaldehyde (B43269), bromonitroethanol, and 2-hydroxymethyl-2-nitro-1,3-propanediol ("tris"), which may interfere with certain analytical methods. nih.govcir-safety.orgepa.gov The presence of these degradation products and other matrix components necessitates appropriate sample preparation strategies to ensure accurate this compound quantification. cir-safety.orgscirp.org

Stability-Indicating Studies of this compound in Various Conditions

Stability-indicating studies of this compound reveal its susceptibility to degradation influenced by factors such as pH, temperature, and light exposure. Analytical methodologies, notably High-Performance Liquid Chromatography (HPLC) and UV Spectrophotometry, are commonly employed to monitor this compound concentration and identify degradation products in these studies. rjptonline.orgjocpr.comresearchgate.net

This compound demonstrates greater stability in acidic conditions compared to alkaline environments. rjptonline.orgresearchgate.netatamanchemicals.comatamanchemicals.com Studies have shown that in aqueous solutions, this compound's half-life is significantly longer at lower pH values. For instance, an aqueous stability study indicated a half-life exceeding 5 years at pH 4, decreasing to 1.5 years at pH 6, and approximately 2 months at pH 8, all at 20°C. atamanchemicals.comindustrialchemicals.gov.au This pH-dependent hydrolysis is a primary degradation pathway, leading to the formation of products such as formaldehyde, bromide ion, nitrite ion, bromonitroethanol, and 2-hydroxymethyl-2-nitropropane-1,3-diol (TRIS). researchgate.netatamanchemicals.comatamanchemicals.comepa.gov The degradation rate increases with increasing pH. atamanchemicals.comatamanchemicals.comindustrialchemicals.gov.au

Temperature also plays a significant role in this compound's stability, particularly in alkaline systems. atamanchemicals.comatamanchemicals.com Elevated temperatures accelerate the degradation process. researchgate.netatamanchemicals.comindustrialchemicals.gov.auepa.govnih.govrspublication.com While this compound is generally stable under thermal conditions in acidic media, significant degradation can occur at higher temperatures, especially in the presence of alkalinity. rjptonline.org At temperatures above 140°C, this compound decomposes exothermically, releasing hydrogen bromide and oxides of nitrogen. atamanchemicals.comatamanchemicals.com

Light exposure, particularly UV light, is another factor that promotes this compound degradation. rjptonline.orgresearchgate.netatamanchemicals.com Direct photodegradation has been documented, with reported half-lives of up to 24 hours under continuous artificial irradiation at pH 4. atamanchemicals.comindustrialchemicals.gov.auepa.gov This suggests that products containing this compound should be stored in the dark to maintain stability. researchgate.net

The presence of other substances can also influence this compound's stability. For example, this compound decomposes more rapidly in solutions containing sodium dodecyl sulfate (B86663), while citric acid can slow down the decomposition in aqueous solutions by lowering the pH. atamanchemicals.comnih.gov

Analytical methods are crucial for conducting these stability studies. UV spectrophotometry has been used to develop simple, precise, and sensitive methods for this compound estimation and stability-indicating studies under various conditions, including acidic, basic, photochemical, and thermal stress. rjptonline.orgrjptonline.orgproquest.com HPLC, particularly reversed-phase HPLC with UV spectrophotometric detection, is widely used for the determination of this compound and its degradation products, offering good separation and quantification. jocpr.comresearchgate.netnih.govgoogle.comdrugbank.comphenomenex.com Studies have shown that using HPLC grade methanol for sample preparation can overcome issues of non-reproducible data observed in aqueous mediums and ensure stability of standards and samples for a reasonable period. researchgate.netdrugbank.com

The following table summarizes some key findings from stability studies:

ConditionpHTemperature (°C)Half-life/ObservationAnalytical MethodSource
Aqueous Solution420> 5 yearsNot specified atamanchemicals.comindustrialchemicals.gov.au
Aqueous Solution6201.5 yearsNot specified atamanchemicals.comindustrialchemicals.gov.au
Aqueous Solution820~ 2 monthsNot specified atamanchemicals.comindustrialchemicals.gov.au
Basic ConditionsHighNot specifiedSignificant degradationUV Spectrophotometry rjptonline.orgresearchgate.net
UV Light ExposureNot specifiedNot specifiedSignificant degradation, half-life ~ 24 hours at pH 4UV Spectrophotometry, HPLC rjptonline.orgresearchgate.netatamanchemicals.comindustrialchemicals.gov.auepa.gov
Acidic ConditionsLowNot specifiedStableUV Spectrophotometry rjptonline.orgresearchgate.net
Thermal ConditionsAcidicElevatedNo significant effect observedUV Spectrophotometry rjptonline.org
Thermal DegradationNot specified60Degradation observedRP-HPLC phenomenex.com
Aqueous Medium4-10HigherDegradable, releases formaldehyde and nitro compoundsLCMS, Head-Space GC rspublication.com

Detailed research findings from stability studies highlight the importance of controlling pH and protecting this compound from light and elevated temperatures to maintain its stability in various formulations. For instance, a study investigating this compound degradation in oral hygiene formulations with aqueous media and higher pH values (4 to 10) at elevated temperatures demonstrated its degradation into formaldehyde and nitro compounds. rspublication.com These nitro compounds were found to act as nitrosating agents. rspublication.com

Another study using UV spectrophotometry showed significant degradation of this compound in basic conditions and under UV light, while no significant degradation was observed in acidic and thermal conditions within the study parameters. rjptonline.org

The development and validation of stability-indicating analytical methods, such as the RP-HPLC method for this compound in lactulose (B1674317) solution, are crucial for monitoring the drug's stability over its shelf life and ensuring the quality and efficacy of the final product. jocpr.com

Advanced Research in Bronopol S Industrial and Environmental Applications

Role as an Industrial Biocide and Preservative

Bronopol's efficacy as a biocide and preservative is leveraged in a diverse range of industrial processes and products susceptible to microbial contamination. drugbank.comatamanchemicals.comatamanchemicals.comindustrialchemicals.gov.auirobiocide.comrxmarine.com

Water Treatment Systems: Cooling Towers, Air Washers, Humidifying Systems

In industrial water treatment systems such as cooling towers, air washers, and humidifying systems, microbial growth can lead to the formation of biofilms (slime), reduced heat transfer efficiency, blockages, and microbiologically influenced corrosion (MIC). industrialchemicals.gov.aurakiro.netlanxess.com this compound is employed to control slime-forming bacteria and algae in these recirculating water systems. rakiro.netchempoint.comchempoint.com It is effective over a wide pH range and is considered a non-oxidizing biocide. rakiro.netpower-eng.com Research indicates that this compound can be effective against a variety of bacteria and algae found in these systems. rakiro.net

Pulp and Paper Manufacturing as a Slimicide

In the pulp and paper industry, microbial growth can cause slime formation, leading to production inefficiencies, reduced product quality, and equipment damage. drugbank.comatamanchemicals.comindustrialchemicals.gov.au this compound is used as a slimicide in paper and paperboard manufacturing processes, including process water, bulk pulp, and slurries used in paper coating applications. industrialchemicals.gov.auchempoint.com It helps control microbiological growth and prevent the foul odors and deterioration of pulp stock during storage. chempoint.com

Metalworking Fluids

Metalworking fluids are prone to microbial contamination, which can lead to fluid degradation, unpleasant odors, and potential health hazards. atamanchemicals.comindustrialchemicals.gov.auvink-chemicals.com this compound is utilized as a biocide in metalworking fluids to inhibit bacterial growth and extend the lifespan of the fluids. atamanchemicals.comindustrialchemicals.gov.auirobiocide.comvink-chemicals.comstle.orgmade-in-china.com It is one of the antimicrobial substances used as a basis for biocide formulations in this industry. vink-chemicals.com

Oilfield Applications and Hydraulic Fracturing

In the oil and gas industry, microbial activity can cause significant problems, including reservoir souring (production of hydrogen sulfide), microbiologically influenced corrosion (MIC) of pipelines and equipment, and formation plugging. drugbank.comniranjanlaboratory.co.inatamanchemicals.comvink-chemicals.commaximizemarketresearch.comlanxess.comvink-chemicals.com this compound is used in various oilfield applications, including drilling fluids, production water, and hydraulic fracturing operations, to control bacterial growth. drugbank.comatamanchemicals.comatamanchemicals.comchempoint.comlanxess.comvink-chemicals.com It is effective against problematic bacteria like sulfate-reducing bacteria (SRB) and acid-producing bacteria (APB). lanxess.comvink-chemicals.com Studies have investigated the impact of biocides, including this compound, on microbial communities in hydraulic fracturing fluids. nih.gov

Preservation of Industrial Products: Printing Inks, Paints, Adhesives, Latex Emulsions, Polymer Lattices, Pigments

This compound is widely used as an in-can preservative to protect a variety of industrial products from microbial spoilage during storage and use. drugbank.comatamanchemicals.comniranjanlaboratory.co.inatamanchemicals.comindustrialchemicals.gov.auirobiocide.comrxmarine.comvink-chemicals.commade-in-china.com These products include printing inks, paints, adhesives, latex emulsions, polymer lattices, and pigment and mineral slurries. drugbank.comatamanchemicals.comindustrialchemicals.gov.auirobiocide.comchempoint.comchempoint.commade-in-china.com Its broad spectrum of activity helps maintain the quality and integrity of these formulations. drugbank.comniranjanlaboratory.co.in

Anti-Corrosion Properties in Industrial Water Systems

Beyond its role as a biocide, research has explored this compound's potential anti-corrosion properties in industrial water systems, particularly in the context of microbiologically influenced corrosion (MIC). researchgate.netnih.gov Studies have shown that this compound can act as a corrosion inhibitor by forming a protective layer on metal surfaces, preventing biofilm formation and reducing the rate of corrosion. researchgate.netnih.gov For instance, research on mild steel in a cooling tower water system demonstrated that this compound effectively controlled corrosive bacterial communities and reduced weight loss due to corrosion. researchgate.netnih.gov Fourier-transform infrared spectroscopy (FTIR) results in one study confirmed the adsorption of this compound on the mild steel surface, suggesting a protective mechanism. nih.gov

Innovative Applications and Formulations

The utility of this compound extends beyond its standalone application through the development of innovative formulations and combinations tailored for specific industrial needs.

Compounding with Other Fungicides for Enhanced Efficacy

This compound can be compounded with other fungicides and biocides to create formulations with enhanced or synergistic antimicrobial effects. Combining this compound with agents like cationic polyquaternary ammonium (B1175870) salts or isothiazoles can lead to a new class of fungicides with improved bactericidal performance. njchm.comsinotrustchem.comtianweichemical.com For instance, the addition of this compound has been shown to improve the bactericidal effect in water treatment applications, effectively preventing the formation of Klebsiella pneumonia and inhibiting sludge generation in industrial cooling water, pulp, and paper manufacturing processes. njchm.comsinotrustchem.com Research indicates that combining this compound with isothiazolinone can provide a significant synergistic effect, particularly enhancing the killing effect on Pseudomonas and strengthening the inhibitory effect on fungi. njchm.com Synergistic mixtures of o-phenylphenol (OPP) with this compound, methylisothiazolinone (MIT), and/or Tektamer 38 (1,2-dibromo-2,4-dicyanobutane) have also been explored for improved bactericidal activity against fungi and algae on industrial materials. google.com

Solid Bactericides for Petroleum Industry

In the petroleum industry, microbial growth in oil well water can lead to significant issues, including corrosion of metal workpieces. This compound, in combination with surfactants, is formulated into solid bactericides, often in strip or block form, to control these microorganisms. njchm.comsinotrustchem.com A key advantage of these solid formulations is their ability to disperse and dissolve in water while remaining insoluble in oil. njchm.comsinotrustchem.com This property allows the bactericide to effectively reach and kill bacteria in the bottom water layer of oil or gas well collection systems, thereby inhibiting corrosion. njchm.comsinotrustchem.com The growing usage of this compound in oil field systems is a significant driver for market growth. researchnester.com

Role in Hand Cleaning Agents and Deodorizers

This compound serves as a bactericide in the development of hand cleaning agents and deodorizers. njchm.comsinotrustchem.com A notable application is in a type of hand cleaning agent that is easy to use, does not require rinsing, and is non-irritating to the skin. njchm.com In deodorizing applications, this compound-based formulations can effectively kill fungi and scale insects even at very low concentrations. njchm.comsinotrustchem.com These deodorizers are also capable of effectively removing malodorous compounds such as ammonia, hydrogen sulfide (B99878), and mercaptans from air and water. njchm.comsinotrustchem.com Due to its odorless nature and cost-effectiveness, this compound is utilized in various deodorizing products, including those for domestic toilets, garbage disposal units, and pet bedding. njchm.comsinotrustchem.com Deodorizers comprising this compound as a bactericide and deodorant, along with fillers like metal sulfate (B86663) or metal chloride and anti-corrosive agents such as pyrrole (B145914) compounds, have been developed for use in transportation systems like trains, buses, aircraft, and ships. njchm.comtianweichemical.com this compound is listed as one of the common biocides used in deodorizers for portable toilets, often in combination with other biocides like formaldehyde (B43269), glutaraldehyde, quat salts, and chlorotriazaazonia adamantane. satelliteindustries.com

Challenges and Future Directions in Industrial Applications

Despite its widespread use and effectiveness, the this compound industry faces several challenges and is poised for future developments. Shifting consumer preferences, the need for industrial policy adjustments aligned with growing environmental concerns, fluctuating raw material costs influenced by geopolitical tensions, and expected subdued economic growth are key challenges in the short to medium term. Uneven economic recovery across different markets and geographies also necessitates a focus on cost consciousness and operational efficiency. Regulatory changes, particularly regarding the potential to release formaldehyde under alkaline conditions, pose a challenge, requiring manufacturers to adhere to compliance standards. atamanchemicals.comvaibhavfinechem.com Competition from alternative preservatives also influences the market. datainsightsmarket.com

Antimicrobial Resistance and Bronopol

Incidence of Microbial Resistance to Bronopol

This compound is a broad-spectrum antimicrobial agent known for its activity against various microorganisms, particularly Gram-negative bacteria like Pseudomonas aeruginosa. phexcom.comdrugbank.com The incidence of microbial resistance to this compound is generally considered low. phexcom.com Some sources indicate that, in practice, this compound-resistant organisms have not commonly occurred. amazonaws.com Studies involving repeated exposure of bacterial cultures, such as Staphylococcus aureus, to sub-inhibitory concentrations of this compound over a period of time (e.g., 15 days with daily passaging) have shown no significant increase in Minimum Inhibitory Concentration (MIC) values, suggesting a low potential for the selection of resistance. whiterose.ac.uk This implies that the potential therapeutic effectiveness of this compound might not be rapidly compromised by the development of resistance. whiterose.ac.uk

Studies on Acquired Resistance Mechanisms

Information specifically on acquired resistance mechanisms to this compound is limited, although some hypotheses exist. mdpi.comnih.gov It has been hypothesized that quorum sensing might play a role in the establishment of a tolerant phenotype and biofilm formation in the presence of this compound. mdpi.comnih.gov

This compound's mechanism of action involves reacting with thiol groups on cytoplasmic and membrane-bound enzymes, such as dehydrogenases, leading to metabolic inhibition. mdpi.com Under aerobic conditions, this compound can catalyze the oxidation of thiol groups (e.g., cysteine) to disulfides, producing superoxide (B77818) and peroxide by-products that contribute to its bactericidal activity. mdpi.com Under anoxic conditions, the reaction with thiols slows down, and this compound is consumed, potentially allowing for the resumption of bacterial growth. drugbank.com

While bacteria can develop resistance to biocides through various mechanisms, including enzymatic modification, changes in membrane permeability, and efflux pumps, these mechanisms are less well-studied compared to antibiotic resistance. mdpi.com Theoretically, adaptation to this compound might be considered difficult due to its seemingly nonspecific mechanism involving the cross-linking of sulfhydryl groups in enzymes on the microbial cell surface. mendelnet.cz

However, recent research suggests a previously unrecognized role for this compound in facilitating the dissemination of antibiotic resistance genes (ARGs). frontiersin.orgfrontiersin.org Studies using Escherichia coli strains harboring plasmids with ARGs have shown that sub-inhibitory concentrations of this compound can significantly increase the frequency of conjugative transfer of these plasmids. frontiersin.org Mechanistic analysis indicates that this compound can enhance bacterial membrane permeability and upregulate genes involved in DNA transfer and the global regulation of horizontal gene transfer (HGT). frontiersin.org These findings highlight a potential concern regarding this compound's impact on the spread of antibiotic resistance, particularly for clinically significant ARGs. frontiersin.orgfrontiersin.org

Comparative Studies with Other Antimicrobial Agents

Comparative studies have evaluated this compound's antimicrobial efficacy against other preservatives and antimicrobial agents. This compound has demonstrated potent bactericidal activity. cabidigitallibrary.org In a comparative study evaluating preservatives in raw milk, this compound at a concentration of 0.036% showed a more pronounced bactericidal effect than potassium dichromate and methylene (B1212753) blue, significantly reducing the total aerobic mesophilic flora count. cabidigitallibrary.org

When comparing the bacteriostatic activity of this compound with a range of other agents, including Phenylmercuric Nitrate and Chlorhexidine Acetate, this compound exhibited similar broad-spectrum activity against various pseudomonads and other bacteria. amazonaws.com Another agent, 2,4,4'-Trichloro-2'-hydroxydiphenyl ether, was found to be more active against most tested organisms but less active against Pseudomonas aeruginosa compared to this compound. amazonaws.com

Studies investigating the potential for repurposing personal care product preservatives as antibiofilm agents found this compound and bronidox to be broad-spectrum antibiofilm agents effective against Staphylococcus aureus and Pseudomonas aeruginosa. whiterose.ac.uknih.gov this compound showed greater potency against P. aeruginosa biofilms than S. aureus biofilms. whiterose.ac.uk this compound and bronidox were also found to kill bacteria regardless of their growth state, a property contributing to their antibiofilm activity. whiterose.ac.uknih.gov Furthermore, this compound and bronidox exhibited synergistic antibiofilm effects when combined with established wound treatment agents like silver nitrate, chlorhexidine, and cetrimide. whiterose.ac.uk

Data Table: Comparative Bacteriostatic Activity of this compound and Other Agents

Antimicrobial AgentActivity against Pseudomonas aeruginosaBroad-Spectrum Activity
This compoundHighYes
Phenylmercuric Nitrate BPSimilar to this compoundYes
Chlorhexidine Acetate BPCSimilar to this compoundYes
2,4,4'-Trichloro-2'-hydroxydiphenyl etherLess active than this compoundLess broad than this compound against P. aeruginosa amazonaws.com

Future Research Directions and Emerging Areas

Advanced Studies on Degradation Pathways and Metabolite Profiling

Research into the degradation pathways of Bronopol and the profiling of its metabolites is a critical area for future study. This compound is known to undergo degradation in various environments, particularly in water, with the rate influenced by factors such as pH and temperature. industrialchemicals.gov.aueuropa.eu Hydrolysis is a primary degradation route in water, leading to the formation of several products. europa.euresearchgate.netatamanchemicals.comdrugbank.com

Studies have identified key degradation products including 2-bromo-2-nitroethanol (B1208275) (BNE), bromonitromethane (B42901) (BNM), formaldehyde (B43269), tris(hydroxymethyl)nitromethane, glycolic acid, formic acid, and methanol (B129727). europa.euresearchgate.netatamanchemicals.comdrugbank.com The degradation often involves retroaldol reactions and the splitting off of formaldehyde. researchgate.netatamanchemicals.comdrugbank.com Notably, some transformation products, such as BNE and BNM, have been found to be more stable and potentially more toxic than the parent compound, highlighting the importance of understanding their formation and fate. nih.govatamanchemicals.comnih.govceon.rs

Future research should focus on detailed kinetic studies of this compound degradation under a wider range of environmental conditions, including varying light exposure, microbial activity, and the presence of other chemicals or matrix effects. Advanced analytical techniques, such as high-performance liquid chromatography (HPLC), are crucial for the accurate determination and profiling of this compound and its degradation products in complex matrices. researchgate.net Further investigation into the mechanisms driving the formation of specific metabolites and their persistence in different environmental compartments is also warranted.

Long-Term Environmental Impact Assessments of this compound and its Transformation Products

Assessing the long-term environmental impact of this compound and its transformation products is an emerging area of research. While this compound itself can be relatively unstable in certain conditions, particularly at elevated pH and temperature, its more persistent degradation products raise concerns regarding their potential accumulation and effects in ecosystems. industrialchemicals.gov.auatamanchemicals.comnih.govceon.rs

Transformation products like BNE and BNM have been shown to be more persistent and potentially more toxic than this compound, suggesting they could pose risks to aquatic organisms. atamanchemicals.comnih.govceon.rs Studies have indicated that these degradation products should be included in the assessment of ecological risks. atamanchemicals.comnih.gov

Future assessments should move beyond acute toxicity studies to evaluate the chronic and sublethal effects of both this compound and its key transformation products on a diverse range of non-target organisms across different trophic levels. This includes investigating potential impacts on microbial communities, aquatic invertebrates, fish, and other relevant flora and fauna. Long-term studies are needed to understand the potential for bioaccumulation or biomagnification of this compound and its metabolites in food chains, although current data suggests a low potential for bioconcentration in aquatic organisms based on its log Kow. atamanchemicals.com Research should also explore the effects of mixtures of this compound and its degradation products, as well as their interactions with other environmental contaminants.

Novel Formulation Development for Enhanced Stability and Efficacy

The development of novel formulations for this compound is an active area aimed at improving its stability, efficacy, and potentially reducing environmental release. This compound's stability is influenced by factors such as pH and temperature, with greater stability observed in acidic conditions. dataintelo.comeuropa.euatamanchemicals.com

Research is focusing on developing formulations that enhance stability, particularly in challenging environments or for specific applications. Innovations such as microencapsulated this compound formulations are being explored to improve stability in high-temperature applications. pmarketresearch.com Stabilized this compound formulations have been developed that maintain efficacy for extended periods under various temperature conditions. pmarketresearch.com pH optimization is also a critical strategy in formulation development, as this compound's efficacy and stability are pH-dependent. pmarketresearch.com

Future research in this area could investigate novel encapsulation techniques, controlled-release mechanisms, and the use of stabilizing additives to improve this compound's longevity and targeted delivery. Developing formulations that minimize the formation of undesirable degradation products or facilitate their subsequent breakdown could also contribute to reducing environmental impact. Research into formulations that allow for lower effective concentrations while maintaining antimicrobial activity is also valuable.

Exploration of Synergistic Effects with Other Antimicrobial Agents

Studies have investigated the synergistic interactions of this compound with various other biocides and metabolic inhibitors. This compound has been shown to interact synergistically with compounds such as nitrite (B80452), glutaraldehyde, and benzalkonium chloride in inhibiting microbial activity. nih.govasm.org Its distinct structure and mechanism of action, which involves the inhibition of dehydrogenase activity causing membrane damage and the generation of reactive intermediates, may contribute to its capacity for synergy with other agents. herts.ac.ukdrugbank.com

Future research should systematically evaluate the synergistic potential of this compound in combination with a wider range of antimicrobial agents relevant to its various applications. This includes investigating combinations with other biocides, antibiotics (where applicable in non-medical contexts), and non-traditional antimicrobial approaches. Understanding the underlying mechanisms of synergy at a molecular level can help in designing more effective and potentially less environmentally impactful antimicrobial formulations. Studies using techniques like checkerboard assays and time-kill analyses are valuable for classifying these interactions. researchgate.netnih.gov

Comprehensive Risk Assessments Integrating Environmental and Health Data

Conducting comprehensive risk assessments that integrate both environmental and health data is crucial for a holistic understanding of this compound's potential impacts. While specific safety and adverse effect profiles are outside the scope of this article, the process of integrating data for risk assessment is a key research area.

Risk assessments involve evaluating the potential for exposure and the inherent toxicity of a substance. For this compound, this includes considering its release into the environment through various waste streams and its potential fate in different environmental compartments. industrialchemicals.gov.auatamanchemicals.com Integrating environmental monitoring data on this compound and its transformation products with toxicological data on their effects on ecological receptors is essential for assessing environmental risk. atamanchemicals.comnih.gov

Future research should focus on developing and applying integrated risk assessment frameworks that combine environmental fate and transport models with ecotoxicological and relevant human health data. This involves utilizing advanced data science techniques, such as those used in environmental health research, to integrate diverse datasets, including geospatial, temporal, and biological data. tamu.edu Such comprehensive assessments can provide a more complete picture of the potential risks associated with the production, use, and disposal of this compound, informing regulatory decisions and sustainable management strategies.

Development of Sustainable and Eco-Friendly this compound Production Methods

Developing sustainable and eco-friendly methods for this compound production is an important future direction aligned with the principles of green chemistry. Traditional chemical manufacturing processes can sometimes involve hazardous materials and generate significant waste.

Research in this area focuses on exploring cleaner technologies and using less toxic and non-hazardous raw materials for synthesis. The leather industry, for example, is exploring cleaner technologies and waste reduction in various processes, including the use of bactericides like this compound. researchgate.net The broader chemical industry is increasingly focused on developing sustainable and environmentally friendly alternatives and production methods. dataintelo.comsurfaceandcoatings.com

Q & A

Q. How can researchers design experiments to assess Bronopol’s efficacy as a biocide in aqueous systems?

Methodological Answer:

  • Experimental Variables : Test this compound at concentrations ranging from 10–100 ppm against common microbial strains (e.g., Pseudomonas aeruginosa, E. coli) under varying pH (6–9) and temperature (20–40°C) conditions. Use standardized protocols like ASTM E2315 for time-kill assays .
  • Data Collection : Measure microbial viability via colony-forming unit (CFU) counts and ATP bioluminescence. Include controls for abiotic degradation and solvent effects.
  • Analysis : Calculate minimum inhibitory concentration (MIC) and compare degradation kinetics using first-order models. Note that efficacy drops in anaerobic environments due to altered redox mechanisms .

Q. What are the key considerations for synthesizing high-purity this compound in laboratory settings?

Methodological Answer:

  • Synthetic Routes : Two primary methods are documented:

Bromination of nitromethane followed by hydroxyl-methylation (yield: ~75–80%, purity >95%) .

Solid-base catalysis (e.g., MgO or CaO) to improve reaction efficiency and reduce byproducts like bromonitromethane .

  • Purification : Recrystallize from ethanol-water mixtures (3:1 ratio) and verify purity via HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How do environmental factors influence this compound’s degradation pathways and persistence in aquatic systems?

Methodological Answer:

  • Degradation Studies : Simulate natural water matrices (pH 7–8, 25°C) and track this compound hydrolysis using LC-MS/MS. Key intermediates include 2-bromo-2-nitroethanol and bromonitromethane, which persist under anaerobic conditions .
  • Ecotoxicity Assessment : Use Daphnia magna or algal bioassays to evaluate acute/chronic effects of degradation products. Note that bromonitromethane exhibits higher toxicity (EC50: 2.1 mg/L) than parent this compound .
  • Data Interpretation : Apply quantitative structure-activity relationship (QSAR) models to predict environmental half-lives and bioaccumulation potential .

Q. What experimental approaches resolve contradictions in this compound’s antifungal activity across studies?

Methodological Answer:

  • Hypothesis Testing : Replicate conflicting studies (e.g., vs. 15) under identical conditions. For example, test this compound (70 µg/cm²) as a sole carbon source in fungal cultures (Botryosphaeriales).
  • Variables : Vary incubation time (7–21 days) and oxygen levels. Use ITS sequencing to confirm fungal species and GC-MS to detect metabolite shifts .
  • Findings : this compound may suppress bacteria but stimulate fungal growth at sublethal concentrations, highlighting dose-dependent effects and niche adaptation .

Q. How can electrochemical methods like electrocoagulation (EC) optimize this compound removal from industrial wastewater?

Methodological Answer:

  • Experimental Design : Use iron or aluminum electrodes in batch reactors (current density: 10–30 mA/cm², pH 6–8). Monitor this compound decay via HPLC and TOC analysis .
  • Mechanistic Insights : EC generates hydroxyl radicals and coagulants that adsorb this compound. Coupling with electro-Fenton (EF) enhances mineralization (TOC removal: >80%) but increases sludge production .
  • Limitations : High energy costs and bromide release (from this compound’s structure) require post-treatment ion exchange .

Data Contradiction Analysis

Q. Why does this compound fail as a preservative in some applications despite its broad-spectrum efficacy?

Methodological Answer:

  • Case Study : In milk preservation (), this compound altered sample viscosity, preventing accurate somatic cell counting.
  • Troubleshooting : Test alternative preservatives (e.g., sodium azide) or adjust this compound concentration (<0.01% w/v) to avoid physicochemical interference. Validate with parallel assays (e.g., flow cytometry) .

Tables for Key Findings

Parameter This compound Efficacy in Water Treatment Reference
MIC for P. aeruginosa25 ppm (pH 7, 25°C)
Hydrolysis Half-Life (pH 8)48 hours
Fungal Growth StimulationObserved at 70 µg/cm² (aerobic)
EC Mineralization Efficiency65–80% (pH 7, 30 mA/cm²)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.